molecular formula C8H10BrN B3034168 3-Bromo-2-isopropylpyridine CAS No. 1417518-37-6

3-Bromo-2-isopropylpyridine

Cat. No.: B3034168
CAS No.: 1417518-37-6
M. Wt: 200.08 g/mol
InChI Key: NGGQBCREEXKCDT-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropylpyridine (3-BIP) is an important chemical compound and a key intermediate in the synthesis of a variety of organic compounds. It is a halogenated derivative of pyridine, which is a heterocyclic aromatic compound. 3-BIP is widely used in medicinal and pharmaceutical research, as well as in the synthesis of various compounds for industrial applications. It is also used as a reagent in the synthesis of other compounds and as a catalyst in organic synthesis.

Scientific Research Applications

Directed Deprotonation-Transmetalation Route

  • Application : A method involving regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes, provides a flexible entry to 4-substituted and 3,4-disubstituted pyridines. This approach is beneficial in synthesizing various pyridine derivatives (Karig, Spencer, & Gallagher, 2001).

Isostructurality in Pyridinium Compounds

  • Application : The compounds 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide exhibit isostructurality despite different substitution loci. The basic structural motif involves hydrogen-bonded dimers, demonstrating the structural adaptability of these compounds in forming solid-state structures (Jones & Vancea, 2003).

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Derivatives

  • Application : The compound demonstrates versatility in the synthesis of variolin B and deoxyvariolin B, showcasing its utility in the synthesis of complex natural alkaloids. This application highlights the compound's importance in the field of medicinal chemistry and drug synthesis (Baeza et al., 2010).

Synthesis and Biological Activities of Pyridine Derivatives

  • Application : The synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, combined with theoretical studies and biological activity evaluations, showcases the potential of these compounds in various fields, including bioactive materials and liquid crystal technology (Ahmad et al., 2017).

Synthesis and Stereochemistry of Pyridinesulfonamide

  • Application : The study of stereostructures and absolute configurations, along with the investigation of the effect of stereochemistry on biological activity, highlights the compound's significance in drug design and development, particularly for cancer treatment and PI3Kα kinase inhibition (Zhou et al., 2015).

Safety and Hazards

The safety information for 3-Bromo-2-isopropylpyridine includes a GHS07 pictogram and a warning signal word . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s worth noting that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various catalysts and reagents, making them versatile building blocks in the synthesis of complex organic molecules.

Mode of Action

3-Bromo-2-isopropylpyridine, like other bromopyridines, is likely to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, the temperature, and the solvent used . Furthermore, its stability can be affected by factors such as light, heat, and moisture.

Properties

IUPAC Name

3-bromo-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGQBCREEXKCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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